molecular formula C11H9F2N B11906406 1-Amino-3-(difluoromethyl)naphthalene

1-Amino-3-(difluoromethyl)naphthalene

Cat. No.: B11906406
M. Wt: 193.19 g/mol
InChI Key: GZRIMRPIXVAZTE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Amino-3-(difluoromethyl)naphthalene is a specialized aromatic amine serving as a versatile building block in organic synthesis and drug discovery. Its structure incorporates a naphthalene core, a primary amino group, and a difluoromethyl unit, making it a valuable scaffold for creating compounds with tuned electronic properties and potential biological activity . The naphthalene moiety is a privileged structure in medicinal chemistry, found in molecules with a wide range of biological activities, including anticancer and antimicrobial agents . The primary amino group provides a handle for further functionalization via amide bond formation or nucleophilic substitution, allowing researchers to construct more complex molecular architectures. A key feature of this compound is the difluoromethyl group. The incorporation of emergent fluorinated substituents (EFS) is a established strategy in agrochemical and pharmaceutical research to modulate a compound's lipophilicity, metabolic stability, and bioavailability . The difluoromethyl group can serve as a bioisostere for other functional groups or participate in specific interactions at biological targets. This reagent is supplied for research applications only. Potential applications include the synthesis of fluorinated push-pull chromophores for materials science and the development of novel bioactive molecules for biological screening . Researchers are advised to handle this compound using standard laboratory safety protocols.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H9F2N

Molecular Weight

193.19 g/mol

IUPAC Name

3-(difluoromethyl)naphthalen-1-amine

InChI

InChI=1S/C11H9F2N/c12-11(13)8-5-7-3-1-2-4-9(7)10(14)6-8/h1-6,11H,14H2

InChI Key

GZRIMRPIXVAZTE-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=C(C=C2N)C(F)F

Origin of Product

United States

Contextualization Within Fluorinated Organic Molecules

The introduction of fluorine into organic molecules has become a cornerstone of modern medicinal chemistry and materials science. pharmaffiliates.comsigmaaldrich.com The unique properties of the fluorine atom, such as its high electronegativity, small size, and the strength of the carbon-fluorine bond, can profoundly influence the physicochemical and biological properties of a parent compound. pharmaffiliates.comsigmaaldrich.com Fluorination can enhance metabolic stability, improve binding affinity to biological targets, and modulate lipophilicity, thereby improving a molecule's potential as a therapeutic agent. pharmaffiliates.comsigmaaldrich.com

Significance of Naphthalene Scaffolds in Molecular Design

The naphthalene (B1677914) scaffold, a bicyclic aromatic hydrocarbon, is a privileged structure in medicinal chemistry. guidechem.com Its rigid, planar structure provides a well-defined framework for the spatial orientation of functional groups, which is crucial for molecular recognition and biological activity. Numerous compounds incorporating a naphthalene core have been developed and are used in a wide array of applications, including as antimicrobial, anticancer, and anti-inflammatory agents. guidechem.com The ability of the naphthalene system to be readily functionalized at various positions allows for the fine-tuning of a molecule's properties.

The Role of Amino and Difluoromethyl Functionalities in Chemical Space

The primary amino group (-NH₂) is one of the most fundamental functional groups in organic chemistry. It is a key component of amino acids, the building blocks of proteins, and is prevalent in a vast number of biologically active molecules and synthetic intermediates. wikipedia.org The presence of an amino group can influence a molecule's basicity, polarity, and ability to form hydrogen bonds. In synthetic chemistry, the amino group is a versatile handle for further chemical modifications, although it often requires protection during multi-step syntheses to prevent unwanted side reactions.

When combined on a naphthalene (B1677914) scaffold, the interplay between the electron-donating amino group and the electron-withdrawing difluoromethyl group can lead to unique electronic properties. This push-pull system can influence the molecule's absorption and emission of light, making such compounds potentially interesting for applications in materials science, such as in the development of fluorescent probes or organic light-emitting diodes (OLEDs).

Computational and Theoretical Investigations

Quantum Chemical Calculations

Quantum chemical calculations are instrumental in elucidating the fundamental electronic properties of a molecule. For 1-Amino-3-(difluoromethyl)naphthalene, these calculations can predict its geometry, stability, and electronic characteristics, which are governed by the interplay between the naphthalene (B1677914) core and its amino and difluoromethyl substituents.

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of molecules. tandfonline.comnih.gov DFT calculations for this compound would typically be performed using a functional such as B3LYP combined with a suitable basis set like 6-311++G(d,p) to obtain accurate geometries and energies. tandfonline.comresearchgate.net

The presence of both an electron-donating group (EDG), the amino (-NH2) group, and an electron-withdrawing group (EWG), the difluoromethyl (-CHF2) group, on the naphthalene scaffold is expected to significantly influence its electronic properties. The amino group at the 1-position will increase the electron density of the naphthalene ring system through resonance effects. nih.gov Conversely, the difluoromethyl group at the 3-position will withdraw electron density primarily through a strong negative inductive effect.

This push-pull electronic arrangement is anticipated to lead to a polarized molecule with a significant dipole moment. The optimized geometry would likely show a planar naphthalene core, with the amino and difluoromethyl groups oriented to minimize steric hindrance while maximizing electronic interactions. The energetics of the molecule, including its heat of formation and stability, can be determined from these DFT calculations.

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for understanding a molecule's chemical reactivity and electronic properties. samipubco.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's kinetic stability and the energy required for electronic excitation. samipubco.comscience.gov

For this compound, the HOMO is expected to be localized primarily on the electron-rich amino group and the naphthalene ring, while the LUMO is anticipated to be distributed over the electron-deficient difluoromethyl group and the aromatic system. The presence of the electron-donating amino group generally raises the HOMO energy level, while the electron-withdrawing difluoromethyl group lowers the LUMO energy level. nih.govresearchgate.net This combined effect is predicted to result in a smaller HOMO-LUMO gap compared to unsubstituted naphthalene, suggesting that this compound may be more reactive and exhibit interesting photophysical properties. samipubco.com

The following table illustrates the expected trend in the HOMO-LUMO energy gap for this compound compared to related compounds, based on general principles of substituent effects.

CompoundSubstituent EffectsExpected HOMO-LUMO Gap (eV)
NaphthaleneUnsubstituted aromatic core~4.75 samipubco.com
1-AminonaphthaleneElectron-donating -NH2 groupLower than naphthalene
3-(Difluoromethyl)naphthaleneElectron-withdrawing -CHF2 groupLower than naphthalene
This compoundCombined EDG and EWG effectsSignificantly lower than naphthalene

Note: The values for substituted naphthalenes are qualitative predictions based on established trends.

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution and predicting the reactive sites of a molecule. mdpi.com The MEP map of this compound is expected to show a region of negative electrostatic potential (electron-rich, typically colored red) around the nitrogen atom of the amino group, making it a likely site for electrophilic attack. Conversely, a region of positive electrostatic potential (electron-poor, typically colored blue) is anticipated around the hydrogen atoms of the difluoromethyl group, indicating a potential site for nucleophilic attack. nih.govnih.gov

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic interactions within a molecule. researchgate.netbibliotekanauki.pl For this compound, NBO analysis can quantify the intramolecular charge transfer and hyperconjugative interactions between the substituents and the naphthalene ring. researchgate.netacs.org

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations are employed to study the dynamic behavior of molecules over time, providing insights into their conformational flexibility and interactions with the surrounding environment. chemrxiv.orgresearchgate.net

The conformational flexibility of this compound would primarily involve the rotation around the C1-N bond of the amino group and the C3-C bond of the difluoromethyl group. MD simulations can explore the potential energy surface associated with these rotations and identify the most stable conformations.

The rotation of the amino group is expected to have a relatively low energy barrier. benthamdirect.com However, the rotation of the bulkier difluoromethyl group might be more hindered due to steric interactions with the adjacent hydrogen atom on the naphthalene ring. acs.orgacs.org Calculating the rotational energy barriers provides valuable information about the conformational dynamics and the relative populations of different conformers at a given temperature. benthamdirect.com

The conformation and reactivity of this compound can be significantly influenced by the solvent environment. rsc.org MD simulations in explicit solvent models can be used to study these effects. In polar solvents, the polarized nature of the molecule, with its electron-donating and electron-withdrawing groups, is expected to lead to strong solute-solvent interactions. These interactions can stabilize certain conformations over others. For instance, a polar solvent might favor conformations with a larger dipole moment.

Furthermore, the solvent can affect the molecule's reactivity by stabilizing transition states or intermediates in a chemical reaction. Understanding the role of the solvent is crucial for predicting the behavior of this compound in solution-phase applications. rsc.orgnih.gov Studies on similar substituted aromatic compounds have shown that solvent polarity can have a profound impact on their conformational profiles. rsc.org

Prediction of Spectroscopic Parameters (e.g., NMR chemical shifts, vibrational frequencies)

Computational methods, particularly Density Functional Theory (DFT) and ab initio calculations, are widely used to predict the spectroscopic parameters of organic molecules with a high degree of accuracy. These predictions are invaluable for structure elucidation and for interpreting experimental spectra.

NMR Chemical Shifts:

The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts is a cornerstone of computational spectroscopy. For "this compound," theoretical calculations can provide the ¹H, ¹³C, and ¹⁹F NMR chemical shifts. The process typically involves:

Geometry Optimization: The molecule's three-dimensional structure is optimized to find its lowest energy conformation.

Magnetic Shielding Calculation: Using methods like Gauge-Including Atomic Orbitals (GIAO), the magnetic shielding tensors for each nucleus are calculated.

Chemical Shift Determination: The calculated shielding values are then converted to chemical shifts by referencing them against a standard compound (e.g., tetramethylsilane for ¹H and ¹³C).

The accuracy of these predictions depends on the level of theory and the basis set used. For fluorine-containing compounds, specialized basis sets may be employed for more accurate ¹⁹F NMR predictions. While specific computational studies on "this compound" are not prevalent in the literature, the general accuracy for similar aromatic amines and fluorinated compounds is typically within 0.1-0.3 ppm for ¹H and 1-5 ppm for ¹³C NMR chemical shifts.

Vibrational Frequencies:

Infrared (IR) and Raman spectroscopy provide information about the vibrational modes of a molecule. Computational methods can predict these vibrational frequencies, aiding in the assignment of experimental spectra. The calculation involves:

Frequency Calculation: After geometry optimization, the second derivatives of the energy with respect to the atomic positions (the Hessian matrix) are calculated.

Harmonic Frequencies: Diagonalization of the mass-weighted Hessian matrix yields the harmonic vibrational frequencies and the corresponding normal modes.

Scaling: Due to the neglect of anharmonicity and other approximations, calculated harmonic frequencies are often systematically higher than experimental frequencies. They are typically scaled by an empirical factor to improve agreement with experimental data.

For "this compound," characteristic vibrational frequencies for the N-H stretching of the amino group, C-H stretching of the aromatic ring, and C-F stretching of the difluoromethyl group can be predicted.

Below is an interactive table illustrating the types of spectroscopic data that can be predicted computationally for "this compound." Note that these are representative values based on general knowledge of similar functional groups and not from a specific calculation on this molecule.

Parameter Predicted Value (Illustrative) Spectroscopic Method
¹H Chemical Shift (NH₂)3.5 - 5.0 ppmNMR
¹H Chemical Shift (Aromatic)7.0 - 8.5 ppmNMR
¹³C Chemical Shift (C-NH₂)140 - 150 ppmNMR
¹³C Chemical Shift (C-CF₂H)125 - 135 ppmNMR
¹⁹F Chemical Shift (CF₂H)-110 to -130 ppmNMR
Vibrational Frequency (N-H stretch)3300 - 3500 cm⁻¹IR/Raman
Vibrational Frequency (C-F stretch)1000 - 1200 cm⁻¹IR/Raman
Vibrational Frequency (Aromatic C-H stretch)3000 - 3100 cm⁻¹IR/Raman

Reaction Mechanism Elucidation via Computational Methods

Computational chemistry is a powerful tool for elucidating reaction mechanisms, providing insights into transition states, intermediates, and reaction pathways that are often difficult to study experimentally. For "this compound," computational methods can be applied to understand its synthesis, reactivity, and potential metabolic transformations.

Investigating Reaction Pathways:

By mapping the potential energy surface (PES) of a reaction, computational methods can identify the most likely reaction pathway. This involves:

Locating Stationary Points: Identifying the structures of reactants, products, intermediates, and transition states.

Calculating Activation Energies: Determining the energy barriers for different reaction steps, which allows for the prediction of reaction rates and the identification of the rate-determining step.

Intrinsic Reaction Coordinate (IRC) Calculations: Confirming that a transition state connects the correct reactants and products.

For example, in the synthesis of "this compound," computational studies could be used to optimize reaction conditions by understanding the mechanism of the difluoromethylation or amination steps. This could involve studying the role of catalysts, the effect of solvents, and the stability of reaction intermediates.

Understanding Reactivity:

Computational methods can also provide insights into the intrinsic reactivity of "this compound." For instance, calculations of molecular orbitals (e.g., HOMO and LUMO) and electrostatic potential maps can predict the most likely sites for electrophilic or nucleophilic attack. This information is crucial for understanding its chemical behavior and for designing new reactions.

Medicinal Chemistry and Biological Activity Research

Structure-Activity Relationship (SAR) Studies of Fluorinated Naphthalene (B1677914) Derivatives

The biological profile of a molecule like 1-Amino-3-(difluoromethyl)naphthalene is determined by the unique contributions of its three primary components: the difluoromethyl group, the amino substituent, and the naphthalene core. SAR studies on analogous structures help to elucidate the role of each part.

Impact of Difluoromethyl Group on Biological Activity and Potency

The introduction of fluorine-containing groups is a common strategy in medicinal chemistry to enhance the pharmacological properties of a molecule. researchgate.net The difluoromethyl (CF₂H) group, in particular, possesses a unique set of physicochemical properties that can significantly modulate the bioactivity of a parent compound. nih.govnih.gov

Unlike the more common trifluoromethyl (CF₃) group, which drastically alters electronic properties, the difluoromethyl group offers a more moderate modulation of a compound's metabolic stability, lipophilicity, bioavailability, and binding affinity. nih.gov One of its most distinctive features is the highly polarized C-H bond, which allows the CF₂H group to act as a competent hydrogen bond donor. researchgate.net This characteristic is unique among many polyfluorinated motifs and allows it to serve as a potential bioisostere for functional groups like alcohols, thiols, or amines, which are frequently involved in key interactions with biological targets. researchgate.net

Table 1: Comparative Properties of Key Functional Groups
PropertyDifluoromethyl (-CF₂H)Trifluoromethyl (-CF₃)Methyl (-CH₃)
Hydrogen Bond CapabilityDonor researchgate.netAcceptor (weak)None
Electronic EffectWeakly electron-withdrawing nih.govStrongly electron-withdrawing nih.govElectron-donating nih.gov
LipophilicityModerately increases nih.govSignificantly increases nih.govIncreases
Bioisosteric MimicryAlcohol, Thiol, Amine researchgate.netMethyl (in some contexts) nih.gov-
Metabolic StabilityGenerally increases nih.govSignificantly increases nih.govSusceptible to oxidation

Influence of Amino Substitution Pattern on Molecular Recognition

The position of substituents on the naphthalene ring system is critical for determining biological activity. Electrophilic substitution on naphthalene generally favors the 1-position (alpha-position) over the 2-position (beta-position). youtube.com This preference is due to the greater stability of the carbocation intermediate formed during the reaction at the alpha-position, which can better delocalize the positive charge while retaining one fully aromatic ring in its resonance structures. youtube.commdpi.com

The placement of the amino group at the 1-position in this compound is therefore synthetically favored and has significant implications for molecular recognition. youtube.commdpi.com The amino group can act as a hydrogen bond donor and acceptor, and its precise location dictates how the molecule can orient itself within a binding pocket to interact with amino acid residues. In studies of aminonaphthalenes, the ability to be diazotized confirms their aromatic amine character, which is fundamental to forming various interactions. mdpi.com The specific 1,3-substitution pattern on the naphthalene ring creates a distinct vector for these interactions, influencing the molecule's binding selectivity and affinity for its target.

Role of Naphthalene Core in Receptor Binding

The large, planar, and hydrophobic surface of the naphthalene core allows for significant van der Waals and π-stacking interactions with aromatic amino acid residues (e.g., phenylalanine, tyrosine, tryptophan) in a receptor's binding site. These interactions can be a primary driver of binding affinity. Studies on various naphthalene derivatives have shown that this core is essential for activity. For instance, in a series of inhibitors for human equilibrative nucleoside transporters, the replacement of the naphthalene moiety with a smaller benzene (B151609) ring was found to abolish the inhibitory effects, demonstrating the critical role of the extended aromatic system in binding. Furthermore, the naphthalene structure is a convenient platform for structural modification, allowing for the strategic placement of substituents to optimize pharmacological activity. rsc.org

Exploration of Molecular Targets and Pathways for Related Compounds

While the specific molecular targets of this compound are not defined, research on related naphthalene derivatives points toward several potential biological pathways and targets, including enzyme inhibition and interaction with nucleic acids.

Enzyme Inhibition Studies (e.g., Photosystem II inhibition)

Naphthalene and its derivatives have been shown to interact with and inhibit enzyme systems. One notable example is the inhibition of Photosystem II (PS-II), a key enzyme complex in the photosynthetic pathway of plants and cyanobacteria.

Studies on pea plants exposed to naphthalene demonstrated a significant impact on PS-II photochemical activity. The exposure led to a decrease in the maximum quantum efficiency of PS-II (Fv/Fm) and a reduction in the quantum yields of electron transfer, suggesting a disruption in the electron transport chain. The primary mechanism appears to be action on the acceptor side of PS-II, leading to an increase in the number of non-reducing centers. This inhibitory action on a fundamental biological enzyme highlights the potential for naphthalene-based compounds to function as potent enzyme inhibitors.

Table 2: Effect of Naphthalene Concentration on Photosystem II (PS-II) Activity in Pea Leaves
ParameterControl0.21 mM Naphthalene0.78 mM NaphthaleneEffect
Max. PS-II Quantum Efficiency (Fv/Fm)NormalDecreasedDecreasedSuppression of PS-II activity
Electron Transfer Yield (φET2o)NormalReducedReducedInhibition of electron flow from Qₐ to Qₑ
Electron Transfer to PS-I (φRE1o)NormalReducedReducedInhibition of downstream electron transfer
Qₑ-non-reducing centersNormalIncreasedIncreasedDisruption of the PS-II acceptor side

Interaction with Nucleic Acids (e.g., DNA gyrase binding)

DNA gyrase is an essential bacterial enzyme that controls the topological state of DNA and is a well-established target for antibacterial agents, most notably the quinolone class of antibiotics. researchgate.net The potential for naphthalene-based compounds to act as DNA gyrase inhibitors has been explored, yielding important insights into the structural requirements for this activity.

In an effort to develop new DNA gyrase inhibitors, researchers synthesized a series of naphthalenecarboxylic acids as analogues of oxolinic acid, a known quinolone inhibitor. nih.gov However, the lead compound from this series, 1,2-dihydro-4,4-dimethyl-1-oxo-2-naphthalenecarboxylic acid, showed no measurable inhibition of DNA gyrase in vitro, despite possessing some antimicrobial activity. nih.gov This finding suggests that while the compound may act via a different mechanism, the naphthalene core alone is insufficient to confer DNA gyrase inhibitory activity. It highlights that the specific heteroatomic arrangement of the quinolone scaffold, particularly the N-1 atom, plays a critical role in the interaction with the enzyme-DNA complex that cannot be easily mimicked by a simple carbocyclic naphthalene ring. nih.gov

Separately, other naphthalene derivatives, such as naphthalene diimides, have been extensively studied as ligands that bind to and stabilize G-quadruplex DNA structures, which are involved in the regulation of gene expression. This demonstrates that the naphthalene scaffold is capable of mediating potent interactions with nucleic acid structures, even if the specific requirements for DNA gyrase binding are not met by simple derivatives.

Modulation of Biological Pathways

While specific studies on the modulation of biological pathways by this compound are not extensively documented, research on analogous naphthalene derivatives provides insights into their potential mechanisms of action. For instance, certain aminonaphthalene derivatives have been found to interfere with viral replication processes. One study demonstrated that a 2-aminonaphthalene derivative could inhibit the replication of the influenza A virus by targeting the viral NP and M proteins. bohrium.comnih.gov This compound was also shown to reduce reactive oxygen species (ROS) accumulation, autophagy, and apoptosis induced by the virus, and it suppressed the inflammatory response mediated by the RIG-I pathway in both cell and mouse models. bohrium.comnih.gov

Furthermore, other naphthalene derivatives have been investigated for their ability to inhibit enzymes crucial for cell proliferation and survival. For example, certain 1,8-naphthalimide (B145957) derivatives have been identified as potent inhibitors of the human demethylase FTO (the fat mass and obesity-associated protein), a target in anticancer research. nih.gov These compounds were shown to induce DNA damage and autophagic cell death in cancer cells. nih.gov The diverse biological activities reported for naphthalene-based compounds suggest that the introduction of an amino group and a difluoromethyl group could lead to novel interactions with various biological pathways, a concept supported by the KEGG PATHWAY Database which lists numerous metabolic and signaling pathways that can be targeted by small molecules. genome.jp

In Vitro Biological Assessment Models for Analogous Compounds

The biological activities of compounds analogous to this compound have been evaluated using a variety of in vitro models. These studies provide a foundation for understanding the potential therapeutic applications of this specific compound.

Naphthalene derivatives are recognized for their significant antimicrobial properties, with several compounds being used clinically as antibacterial and antifungal agents, such as nafcillin, naftifine, and terbinafine. ekb.egijpsjournal.com Research has demonstrated the broad-spectrum antimicrobial potential of various naphthalene-based structures. ijpsjournal.comresearchgate.net

Thiazole derivatives of naphthalene have shown notable antimicrobial effects. For instance, 2-(4-methylpiperidine-1-yl)-4-(naphthalene-2-yl)thiazole exhibited significant activity against Pseudomonas aeruginosa and antifungal effects against Candida albicans and Candida glabrata comparable to ketoconazole. alliedacademies.org Similarly, thiazolidinone derivatives incorporating a nitronaphthylamine moiety have demonstrated both antibacterial and antifungal properties, with some compounds showing activity similar to aminopenicillins and fluconazole (B54011) against various bacterial and fungal strains. nih.gov

Other modifications of the naphthalene scaffold have also yielded potent antimicrobial agents. Azetidinone derivatives connected to a β-naphthol ring were active against E. coli, S. aureus, P. aeruginosa, and A. niger. ekb.eg Furthermore, 4-amino-3-hydroxynaphthalene-1-sulfonic acid derivatives with specific substitutions on the benzylidene amino portion were found to be effective against a range of bacteria and fungi. ekb.eg The antimicrobial activity of these compounds is often attributed to the naphthalene core, which can be further enhanced by the addition of various functional groups. ekb.egijpsjournal.com

Table 1: Antimicrobial Activity of Selected Naphthalene Analogs

Compound/Derivative Class Target Microorganism(s) Observed Activity Reference(s)
2-(4-Methylpiperidine-1-yl)-4-(naphthalene-2-yl)thiazole P. aeruginosa, C. albicans, C. glabrata High MIC value (62.5 µg/ml) against P. aeruginosa; equipotent antifungal effect to ketoconazole. alliedacademies.org
Thiazolidinone derivatives with nitronaphthylamine S. aureus, B. subtilis, K. pneumoniae, E. coli, Candida species Antibacterial activity similar to aminopenicillins; broad antifungal activity. nih.gov
Azetidinone derivatives with β-naphthol E. coli, S. aureus, P. aeruginosa, A. niger Potent antimicrobial activity. ekb.eg
4-Amino-3-hydroxynaphthalene-1-sulfonic acid derivatives Various bacteria and fungi Essential activity against various pathogens. ekb.eg

The anticancer potential of naphthalene derivatives has been extensively studied in various cancer cell lines. These compounds have demonstrated cytotoxic effects through different mechanisms of action.

For example, novel 1,8-naphthalimide derivatives have shown potent inhibitory activity against several cancer cell lines, with IC50 values in the low micromolar range. nih.gov These compounds were found to act as demethylase inhibitors, induce DNA damage, and promote autophagic cell death in A549 lung cancer cells. nih.gov Another study on carbazole (B46965) analogues of naphthalene identified 2-nitrocarbazole as having significant cytotoxic activity against breast cancer cell lines (MCF-7 and MDA-MB-231) without affecting normal cells. researchgate.net

Derivatives of 1,4-naphthoquinone (B94277) have also been a focus of anticancer research. A series of novel naphthoquinone-naphthol derivatives, inspired by a marine natural product, exhibited potent antiproliferative activity against colon (HCT116) and non-small cell lung cancer (PC9, A549) cell lines. nih.gov The most promising compound from this series showed IC50 values as low as 0.57 µM. nih.gov Furthermore, 1,4-dialkoxynaphthalene-2-alkyl imidazolium (B1220033) salts have been synthesized and shown to possess good cytotoxic activities against HepG2 and HT-29 cancer cell lines. mdpi.com The inclusion of liposomal carriers has been shown to preserve or even enhance the cytotoxic activity of some nitronaphthylbutadienes. researchgate.net

Table 2: In Vitro Anticancer Activity of Selected Naphthalene Analogs

Compound/Derivative Class Cancer Cell Line(s) IC50 Value(s) Reference(s)
1,8-Naphthalimide derivative (compound 7) Various cancer cell lines 1.5–4.5 µM nih.gov
2-Nitrocarbazole MCF-7, MDA-MB-231 7 ± 1.0 µM, 11.6 ± 0.8 µM researchgate.net
Naphthoquinone-naphthol derivative (compound 13) HCT116, PC9, A549 1.18 µM, 0.57 µM, 2.25 µM nih.gov

Beyond antimicrobial and anticancer effects, naphthalene derivatives have been explored for a range of other biological activities.

In the realm of antiviral research, a 2-aminonaphthalene derivative demonstrated significant activity against multiple subtypes of the influenza A virus, including H1N1 and H3N2 strains. bohrium.comnih.gov Its mechanism was found to involve the inhibition of viral NP and M proteins, primarily acting in the early stages of viral replication after adsorption. bohrium.comnih.gov Dithioacetal–naphthalene derivatives have also been synthesized and evaluated for their antiviral activities against plant viruses like tobacco mosaic virus (TMV) and cucumber mosaic virus (CMV). rsc.org

Some naphthyridine derivatives, which can be considered structural analogs of naphthalenes, have been tested for antiparasitic activity. Specifically, 3-cyano-2-ethoxy-4-phenyl-7-substituted-1,8-naphthyridines were evaluated against the ciliate Philasterides dicentrarchi, with the presence of a piperazine (B1678402) ring being crucial for strong antiprotozoal activity. nih.gov

Additionally, certain naphthalene derivatives have been found to inhibit photosynthesis. A study of 3-hydroxynaphthalene-2-carboxanilides showed that compounds with specific disubstitutions on the anilide ring, such as N-(3,5-difluorophenyl) and N-(3,5-dimethylphenyl) derivatives, were potent inhibitors of photosynthetic electron transport (PET) in spinach chloroplasts. nih.gov This activity was linked to the inhibition of photosystem II. nih.gov

Design Principles for Biologically Active Derivatives

The design of biologically active molecules based on the naphthalene scaffold often involves strategic modifications to enhance desired properties. One powerful approach is the use of bioisosteric replacement, particularly with fluorine-containing groups.

The introduction of fluorine or fluorinated groups is a widely used strategy in medicinal chemistry to modulate the physicochemical and biological properties of a lead compound. tandfonline.comnih.gov The unique properties of fluorine, such as its small size, high electronegativity, and ability to form strong bonds with carbon, allow for fine-tuning of factors like metabolic stability, lipophilicity, and binding affinity. tandfonline.comacs.orgresearchgate.net

The difluoromethyl (CF2H) group, as present in this compound, is of particular interest as a bioisostere. tandfonline.comsci-hub.se It is often considered a "lipophilic hydrogen bond donor" and can serve as a mimic for hydroxyl (OH), thiol (SH), or even methyl (CH3) groups. sci-hub.seacs.org The CF2H group can act as a hydrogen bond donor, though its strength is more comparable to that of thiophenol or aniline (B41778) rather than a hydroxyl group. acs.org This hydrogen bonding capability can be crucial for interactions with biological targets. tandfonline.comsci-hub.se

Based on a comprehensive review of available scientific literature, there is no specific research published that focuses on the chemical compound “this compound” within the context of medicinal chemistry, specifically concerning scaffold hopping and lead optimization principles.

Searches for detailed research findings, including data on its biological activity and application as a scaffold in drug discovery, did not yield any relevant results. The scientific literature provides information on related naphthalene derivatives and general principles of lead optimization; however, "this compound" is not mentioned in these studies.

Consequently, an article on the medicinal chemistry and biological activity research of "this compound," as it pertains to scaffold hopping and lead optimization, cannot be generated at this time due to the absence of specific data and research on this particular compound. Further research would be required to elucidate its potential role in these areas.

Applications in Organic Synthesis

Use as a Building Block in Complex Molecule Synthesis

The amino group on the naphthalene (B1677914) ring serves as a versatile handle for a multitude of chemical transformations. It can readily undergo diazotization, allowing for the introduction of a wide array of other functional groups. Furthermore, the amino group can participate in N-alkylation, N-arylation, and acylation reactions, providing pathways to a diverse range of derivatives. The presence of the difluoromethyl group is expected to influence the regioselectivity of these reactions by modifying the electron density of the naphthalene rings.

Drawing parallels from the synthesis of related 1-amino-3-aryl naphthalenes, it is conceivable that 1-Amino-3-(difluoromethyl)naphthalene could be synthesized through a multi-step sequence, potentially involving the cyclization of appropriately substituted precursors. ias.ac.inacs.orgchemrxiv.org Once obtained, its utility as a building block would be significant. For instance, in medicinal chemistry, the aminonaphthalene scaffold is found in various biologically active compounds. The introduction of a difluoromethyl group can enhance metabolic stability and binding affinity to biological targets. acs.org

The table below illustrates hypothetical reaction pathways for the derivatization of this compound, based on standard organic transformations of aminonaphthalenes.

Reaction TypeReagents and ConditionsPotential Product Class
Diazotization/SandmeyerNaNO₂, HCl; CuX (X = Cl, Br, CN)Halogenated or cyanated difluoromethylnaphthalenes
Buchwald-Hartwig AminationAryl halide, Pd catalyst, ligandN-Aryl-3-(difluoromethyl)naphthalen-1-amines
AcylationAcyl chloride, baseN-(3-(difluoromethyl)naphthalen-1-yl)amides
Reductive AminationAldehyde/Ketone, reducing agentN-Alkyl-3-(difluoromethyl)naphthalen-1-amines

This table presents hypothetical transformations and product classes based on the known reactivity of aminonaphthalenes. Specific reaction conditions and outcomes for this compound would require experimental validation.

Ligand Design in Catalysis (e.g., phosphine (B1218219) ligands with fluorinated naphthalene moieties)

The development of novel ligands is a cornerstone of modern catalysis. Chiral phosphine ligands, in particular, have proven to be highly effective in a wide range of asymmetric catalytic reactions. nih.gov The aminonaphthalene framework provides a robust and tunable platform for the design of such ligands.

The amino group of this compound can be transformed into a phosphine moiety through established synthetic routes, such as reaction with chlorophosphines. The resulting phosphine ligand would incorporate the rigid naphthalene backbone, which can impart specific steric constraints around the metal center. The electronic properties of the ligand, and consequently the catalytic activity of its metal complexes, would be significantly influenced by the electron-withdrawing nature of the difluoromethyl group. This could lead to catalysts with enhanced reactivity, selectivity, or stability.

For example, palladium complexes of phosphine ligands are widely used in cross-coupling reactions. nih.gov A hypothetical phosphine ligand derived from this compound could be employed in reactions such as the Suzuki-Miyaura or Heck couplings. The electronic effect of the difluoromethyl group could modulate the electron density at the palladium center, thereby influencing the rates of oxidative addition and reductive elimination steps in the catalytic cycle.

Ligand FeaturePotential Influence on Catalysis
Rigid Naphthalene BackboneEnforces a well-defined geometry around the metal center, potentially enhancing enantioselectivity in asymmetric catalysis.
Difluoromethyl GroupModulates the electronic properties of the phosphine, affecting the catalyst's reactivity and stability.
Amino Group PrecursorAllows for straightforward synthesis of the phosphine ligand.

This table outlines the potential effects of a hypothetical phosphine ligand derived from this compound on catalytic processes. The actual performance would depend on the specific reaction and metal used.

Materials Science Applications (e.g., in organic semiconductors, liquid crystals, fluoropolymers)

Naphthalene-based compounds are extensively utilized in materials science due to their inherent aromaticity and rigid planar structure, which facilitate π-π stacking and charge transport. researchgate.netpsu.edunih.gov The introduction of fluorine-containing groups can further enhance the performance of these materials by improving their stability, solubility, and electronic properties.

Organic Semiconductors: Naphthalene diimides are a well-known class of n-type organic semiconductors. psu.eduacs.org While this compound is not a diimide, its derivatives could be designed to exhibit semiconducting properties. The amino group can be functionalized to extend the π-conjugated system, a common strategy in the design of organic semiconductors. The electron-withdrawing difluoromethyl group could help to lower the LUMO (Lowest Unoccupied Molecular Orbital) energy level, which is beneficial for n-type charge transport. researchgate.net

Liquid Crystals: The rod-like shape of the naphthalene core is a favorable structural motif for the formation of liquid crystalline phases. youtube.commdpi.comyoutube.com The properties of liquid crystals, such as their mesophase behavior and transition temperatures, are highly dependent on the nature and position of substituents. The introduction of a difluoromethyl group could lead to novel liquid crystalline materials with unique properties, such as enhanced thermal stability or specific dielectric anisotropies, which are crucial for display technologies. mdpi.com

Fluoropolymers: Fluoropolymers are a class of polymers known for their high thermal stability, chemical resistance, and low surface energy. The synthesis of novel fluoropolymers can be achieved through the polymerization of fluorinated monomers. nanoscience.or.kr It is conceivable that this compound could serve as a monomer or a precursor to a monomer for the synthesis of new fluorinated polymers. For instance, the amino group could be converted into a polymerizable functional group, such as a vinyl or an acrylate (B77674) group. The resulting polymer would incorporate the rigid, fluorinated naphthalene unit, potentially leading to materials with high glass transition temperatures and specialized optical or electrical properties.

Material ClassPotential Role of this compoundExpected Properties of the Resulting Material
Organic SemiconductorsAs a building block for π-conjugated systems.Potential for n-type semiconductivity, enhanced stability.
Liquid CrystalsAs a core mesogenic unit.Novel mesophase behavior, tailored dielectric properties.
FluoropolymersAs a monomer or precursor to a monomer.High thermal stability, specific optical and electrical properties.

This table summarizes the hypothetical applications of this compound in materials science, based on the properties of related compound classes. Experimental investigation is required to confirm these possibilities.

Future Research Directions and Outlook

Development of More Sustainable Synthetic Routes

The environmental and economic viability of producing 1-Amino-3-(difluoromethyl)naphthalene and its derivatives hinges on the development of sustainable synthetic methodologies. Green chemistry approaches are paramount to minimizing the environmental footprint of chemical manufacturing.

Key strategies include:

Solvent-less Reactions: The use of volatile organic solvents poses significant environmental and health risks. orientjchem.org Research into solvent-free reaction conditions, such as those achieved through microwave irradiation or oil baths, has shown promise for the synthesis of related aminonaphthol compounds. orientjchem.orgarabjchem.org These techniques can lead to higher yields, shorter reaction times, and a reduction in chemical waste. arabjchem.orgresearchgate.net

Biodegradable Catalysts: Exploring the use of cheap, readily available, and biodegradable catalysts, such as tannic acid, can offer a more environmentally friendly alternative to traditional metal-based catalysts. arabjchem.orgresearchgate.net

One-Pot Syntheses: Multi-component, one-pot reactions are highly efficient as they reduce the number of intermediate isolation and purification steps, leading to higher atom economy and less waste. arabjchem.org

Direct Amination: Investigating direct catalytic amination of naphthalene (B1677914) precursors could provide a more atom-economical and less polluting alternative to traditional nitration and reduction processes. rsc.org Recent advancements have demonstrated the potential for one-step amination of naphthalene to naphthylamine with high yields. rsc.orgresearchgate.net

Expanding the Scope of Regioselective Functionalization

The ability to selectively introduce functional groups at specific positions on the naphthalene ring is crucial for fine-tuning the properties of this compound for various applications.

Future research should focus on:

Directed C-H Activation: Over the past decade, significant progress has been made in the regioselective functionalization of 1-substituted naphthalenes through directed C-H activation strategies. nih.gov This allows for the direct introduction of various functional groups at nearly every position on the naphthalene core. nih.gov

Controlling Regioselectivity: Traditional electrophilic aromatic substitution reactions on naphthalenes can be difficult to control. researchgate.net Developing new methodologies to achieve high regioselectivity is a key area of interest for both the organic synthesis and pharmaceutical industries. researchgate.net This includes exploring different directing groups and reaction conditions to steer functionalization to the desired position.

Novel Cyclization Strategies: The synthesis of substituted 1-aminonaphthalenes can also be achieved through novel cyclization reactions. For instance, acid-catalyzed cyclization of intermediates derived from diynes and bis(trifluoromethanesulfonyl)imide offers a pathway to 1-amino-3-aryl naphthalenes. researchgate.netchemrxiv.orgchemrxiv.org

Advanced Computational Modeling for Structure-Function Prediction

Computational chemistry offers powerful tools to predict the properties and behavior of molecules, thereby guiding experimental research and accelerating the discovery process. For this compound, computational modeling can be instrumental in:

Predicting Reactivity and Regioselectivity: Density Functional Theory (DFT) calculations can be employed to understand the electronic structure of the molecule and predict the most likely sites for chemical reactions. nih.govresearchgate.net This can help in designing more efficient and selective synthetic routes.

Investigating Molecular Interactions: Computational studies can model the binding of this compound and its derivatives to biological targets. A study on 4-amino-3-hydroxynaphthalene-1-sulfonic acid (AHNSA) used DFT to investigate its polymerization and binding to caffeine (B1668208) and ephedrine, demonstrating the utility of these methods. journalirjpac.com

Designing Novel Compounds: By understanding the structure-activity relationships (SAR), computational models can be used to design new derivatives of this compound with enhanced properties for specific applications, such as improved binding affinity to a therapeutic target. acs.org

Exploration of New Biological Targets and Therapeutic Areas

The naphthalene scaffold is a common feature in many biologically active compounds. nih.govresearchgate.net The unique combination of substituents in this compound makes it a promising candidate for drug discovery.

Future research in this area should include:

Anticancer Activity: Naphthalene-1,4-dione analogues have been investigated as potential anticancer agents that target the Warburg effect. rsc.org Given its structural similarity, this compound and its derivatives could be screened for similar activity.

Kinase Inhibition: Diaryl-ether and diaryl-amine naphthalene derivatives have shown potential as pan-Raf kinase inhibitors for melanoma treatment. nih.gov The difluoromethyl group in this compound could offer unique interactions within the kinase binding pocket.

Neurodegenerative Diseases: BACE-1 inhibitors containing a difluoromethylnaphthalene moiety have been synthesized as potential treatments for Alzheimer's disease. acs.org This highlights a promising therapeutic area for further investigation.

mTOR Inhibition: A complex derivative containing a trifluoromethylphenyl group has been identified as a highly potent and selective mTOR inhibitor for cancer treatment, suggesting that fluorinated naphthalene-like structures are of high interest. nih.gov

Integration with High-Throughput Screening and Combinatorial Chemistry

To efficiently explore the vast chemical space around the this compound scaffold, modern drug discovery techniques are essential.

The integration of the following will be crucial:

Combinatorial Libraries: The development of solid-phase synthesis or multi-component reactions can facilitate the creation of large libraries of derivatives. acs.org

High-Throughput Screening (HTS): These libraries can then be rapidly screened against a wide range of biological targets to identify hit compounds. nih.gov HTS methods have been developed for various enzyme assays, including amino acid dehydrogenases, which could be adapted for screening naphthalene derivatives. nih.gov This approach significantly accelerates the process of identifying molecules with desired biological activity.

By pursuing these future research directions, the scientific community can systematically unlock the full potential of this compound, paving the way for the development of novel materials and therapeutics.

Q & A

Basic: What synthetic methodologies are effective for preparing 1-Amino-3-(difluoromethyl)naphthalene, and how can reaction conditions be optimized?

Answer:
The synthesis typically involves introducing fluorinated groups onto a naphthalene core. Key steps include:

  • Fluorination strategies : Use of difluoromethylating agents (e.g., ClCF₂H or BrCF₂H) under palladium catalysis to achieve regioselective substitution at position 3 .
  • Amino group introduction : Nitration followed by reduction (e.g., using Fe/HCl or catalytic hydrogenation) to install the amino group at position 1 .
  • Optimization : Control temperature (60–80°C) and pH (slightly acidic, pH 5–6) to minimize side reactions. Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates .

Basic: Which spectroscopic techniques are most reliable for characterizing this compound?

Answer:

  • ¹⁹F NMR : Identifies fluorine environments, confirming the presence and position of difluoromethyl groups .
  • ¹H-¹³C HSQC : Resolves aromatic proton-carbon correlations, distinguishing substituent effects on the naphthalene ring .
  • X-ray crystallography : Provides definitive confirmation of the three-dimensional structure, including steric interactions between the amino and difluoromethyl groups .

Advanced: How do electronic effects of the difluoromethyl group influence the compound’s reactivity in electrophilic aromatic substitution (EAS)?

Answer:
The electron-withdrawing nature of the -CF₂H group:

  • Deactivates the ring : Reduces electron density at position 3, directing EAS to positions 5 or 8 of the naphthalene system .
  • Stabilizes intermediates : Resonance stabilization of carbocation intermediates during EAS enhances reaction selectivity .
  • Experimental validation : Use competitive reactions with bromine or nitronium ion to map regioselectivity .

Advanced: How can discrepancies between in vitro and in vivo anticancer efficacy data be resolved?

Answer:

  • Metabolic stability assays : Use liver microsomes or cytochrome P450 enzymes to identify metabolic degradation pathways (e.g., oxidation of the amino group) .
  • Pharmacokinetic modeling : Compare bioavailability metrics (e.g., AUC, Cmax) across species to adjust dosing regimens .
  • In vivo validation : Conduct xenograft studies in murine models, correlating tumor regression with plasma concentrations measured via LC-MS .

Advanced: What computational approaches predict the interaction of this compound with biological targets?

Answer:

  • Molecular docking : Use software like AutoDock Vina to simulate binding to enzymes (e.g., cytochrome P450 or kinases), focusing on fluorine’s role in hydrogen bonding and hydrophobic interactions .
  • MD simulations : Analyze conformational stability of drug-target complexes over 100-ns trajectories to identify critical binding residues .
  • QSAR models : Correlate substituent electronegativity (e.g., Hammett σ values) with inhibitory activity against bacterial membranes .

Basic: What in vitro models are suitable for screening antimicrobial activity?

Answer:

  • Bacterial strains : Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) cultures in Mueller-Hinton broth, with MIC determined via broth microdilution .
  • Membrane permeability assays : Use fluorescent probes (e.g., propidium iodide) to quantify disruption of bacterial membranes .
  • Cytotoxicity controls : Test against mammalian cell lines (e.g., HEK293) to assess selectivity .

Advanced: How should toxicokinetic studies be designed to assess metabolic stability and metabolite toxicity?

Answer:

  • Tracer studies : Administer ¹⁴C-labeled compound to track metabolite formation in urine and feces .
  • Reaction phenotyping : Incubate with recombinant human CYP isoforms (e.g., CYP3A4, CYP2D6) to identify primary metabolic enzymes .
  • Ames test : Screen metabolites for mutagenicity using S. typhimurium TA98 and TA100 strains .

Advanced: What strategies address contradictions in reported biological activity data across studies?

Answer:

  • Meta-analysis : Pool data from multiple studies using fixed-effects models, adjusting for variables like solvent choice (DMSO vs. saline) .
  • Dose-response reevaluation : Replicate experiments under standardized conditions (e.g., ISO 10993 for cytotoxicity) .
  • Structural analogs comparison : Benchmark against fluorinated naphthalenes with validated activity (e.g., 1-Amino-4-trifluoromethylnaphthalene) to isolate substituent effects .

Basic: What are the environmental fate implications of this compound?

Answer:

  • Photodegradation studies : Expose to UV light (λ = 254 nm) in aqueous solutions to measure half-life and identify breakdown products via GC-MS .
  • Soil adsorption : Determine Koc (organic carbon partition coefficient) using batch equilibrium tests with humic acid .
  • Aquatic toxicity : Test Daphnia magna survival rates at 48-hour exposure .

Advanced: How can structure-activity relationships (SARs) guide the design of derivatives with enhanced potency?

Answer:

  • Fluorine scanning : Synthesize analogs with mono-, di-, and tri-fluorinated groups to map electronic effects on target binding .
  • Bioisosteric replacement : Substitute -CF₂H with -CF₃ or -OCF₃ to alter lipophilicity (logP) and membrane permeability .
  • Co-crystallization : Resolve X-ray structures of compound-enzyme complexes to identify optimal substituent geometries .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.